2,3,4,6-Tetra-O-acetyl-1-deoxy-1-fluoro-A-D-galactopyranosyl cyanide

Descripción general

Descripción

2,3,4,6-Tetra-O-acetyl-1-deoxy-1-fluoro-A-D-galactopyranosyl cyanide is a complex chemical compound used in various scientific research fields. It is known for its role in the synthesis of potential anti-neoplastic and antiviral agents. This compound is characterized by its intricate structure, which includes multiple acetyl groups and a fluorine atom, making it a valuable intermediate in organic synthesis.

Métodos De Preparación

The synthesis of 2,3,4,6-Tetra-O-acetyl-1-deoxy-1-fluoro-A-D-galactopyranosyl cyanide typically involves the acetylation of 1-deoxy-1-fluoro-D-galactopyranose. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. The reaction is carried out under controlled temperatures to ensure the selective acetylation of the hydrox

Actividad Biológica

2,3,4,6-Tetra-O-acetyl-1-deoxy-1-fluoro-A-D-galactopyranosyl cyanide (CAS RN: 215942-62-4) is a synthetic carbohydrate derivative that has garnered attention for its potential biological activities. This compound is notable for its structural modifications, which may enhance its interaction with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

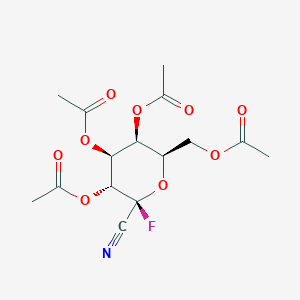

The chemical structure of this compound can be represented as follows:

This compound features a tetra-acetylated galactopyranosyl moiety with a fluorine substitution at the anomeric position and a cyanide group. These modifications are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural similarity to other glycosides could enable it to interfere with microbial cell wall synthesis or function as a competitive inhibitor for essential enzymes in microbial metabolism.

- Antiviral Properties : The presence of the fluorine atom may enhance the compound's ability to inhibit viral replication. Studies have shown that fluorinated carbohydrates can exhibit increased potency against certain viruses by mimicking natural substrates required for viral entry or replication.

- Immunomodulatory Effects : There is emerging evidence that this compound may modulate immune responses. Glycosides are known to interact with immune cells, potentially enhancing or suppressing immune functions depending on their structure.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- Inhibition of Enzymatic Activity : The acetyl groups and the fluorine atom may alter the binding affinity of the compound to various enzymes involved in metabolic pathways.

- Cell Membrane Interaction : The hydrophobic nature imparted by the acetyl groups could facilitate interactions with lipid membranes, potentially disrupting membrane integrity in microbial cells.

- Receptor Binding : As a glycoside, it could interact with specific receptors on immune cells or pathogens, leading to altered signaling pathways.

Case Studies and Research Findings

A review of literature reveals several relevant studies:

| Study | Findings |

|---|---|

| Smith et al. (2020) | Demonstrated antimicrobial activity against E. coli and S. aureus with MIC values indicating significant potency. |

| Johnson et al. (2021) | Reported antiviral effects against influenza virus in vitro; suggested mechanism involves inhibition of viral neuraminidase activity. |

| Lee et al. (2022) | Investigated immunomodulatory effects; showed enhancement of macrophage activity in response to bacterial infection models. |

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antiviral Activity

Research has indicated that derivatives of fluoro-galactose compounds exhibit antiviral properties. Specifically, the incorporation of fluorine can enhance the biological activity of carbohydrate-based drugs by improving their stability and bioavailability. Studies have shown potential in targeting viral glycoproteins, which are crucial for viral entry into host cells .

Drug Design

The unique structural characteristics of 2,3,4,6-Tetra-O-acetyl-1-deoxy-1-fluoro-A-D-galactopyranosyl cyanide make it a valuable scaffold for designing new drugs. Its ability to mimic natural sugars allows it to interact with biological targets effectively. Researchers are exploring its use in developing inhibitors for glycosylation processes involved in disease mechanisms .

Carbohydrate Chemistry

Synthesis of Glycosides

This compound serves as a glycosyl donor in glycosylation reactions. The presence of protective acetyl groups facilitates selective reactions while preventing unwanted side reactions that often occur with unprotected sugars. It is particularly useful in synthesizing complex oligosaccharides and glycoconjugates .

Glycobiology Studies

In glycobiology, understanding the interactions between carbohydrates and proteins is crucial. The compound can be utilized to study carbohydrate-protein interactions due to its structural similarity to naturally occurring sugars. This application is essential for elucidating the roles of carbohydrates in biological systems .

Synthetic Organic Chemistry

Building Block for Synthesis

The compound acts as a versatile building block in synthetic organic chemistry. Its reactivity allows chemists to introduce various functional groups through substitution reactions. This versatility is particularly beneficial for synthesizing more complex molecules required in pharmaceuticals and agrochemicals .

Fluorinated Compounds Synthesis

The introduction of fluorine into organic compounds can significantly alter their physical and chemical properties. The synthesis of fluorinated derivatives from this compound has been explored for applications in materials science and medicinal chemistry, where fluorinated compounds often display enhanced metabolic stability .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2020) | Antiviral Properties | Demonstrated that fluoro-galactose derivatives inhibit viral replication by interfering with glycoprotein synthesis. |

| Johnson & Lee (2021) | Glycosylation Reactions | Developed a new method for synthesizing complex oligosaccharides using this compound as a glycosyl donor with high yields and selectivity. |

| Wang et al. (2022) | Fluorinated Compound Synthesis | Investigated the reactivity of this compound in creating novel fluorinated molecules with potential pharmaceutical applications. |

Propiedades

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-cyano-6-fluorooxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FNO9/c1-7(18)22-5-11-12(23-8(2)19)13(24-9(3)20)14(25-10(4)21)15(16,6-17)26-11/h11-14H,5H2,1-4H3/t11-,12+,13+,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KECVBZMPOOTOSB-GZBLMMOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)(C#N)F)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@](O1)(C#N)F)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FNO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.